

## Introduction to Urea-Formaldehyde Fertilizers and Central Composite Design

**Author:** Smolecule Technical Support Team. **Date:** February 2026

### Compound Focus: Methylenediurea

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Urea-formaldehyde (UF) fertilizers represent one of the most commonly used **slow-release nitrogen fertilizers** worldwide, valued for their ability to improve nitrogen use efficiency beyond 50% while promoting soil aggregation and root penetration [1] [2]. These fertilizers function through microbial hydrolysis in the soil, gradually releasing ammonium, carbon dioxide, and water, which makes them environmentally friendly options for sustainable agriculture [1]. The release characteristics of UF fertilizers are primarily determined by their polymerization degree, which is directly influenced by synthesis parameters including molar ratios, reaction time, and temperature [1].

Traditional optimization approaches for UF fertilizer synthesis, such as **one-factor-at-a-time** experiments and **orthogonal array designs**, have limitations in precision and ability to capture complex factor interactions [1]. Central Composite Design (CCD) within Response Surface Methodology (RSM) addresses these limitations by enabling the development of **quadratic polynomial models** that accurately predict fertilizer properties across the entire experimental space, providing researchers with powerful tools for synthesizing UF fertilizers with tailored nitrogen release profiles [1].

## Experimental Design and Modeling Approach

### Factor Selection and Experimental Domain

The synthesis of urea-formaldehyde fertilizers involves three critical factors that significantly impact nitrogen release characteristics. Based on preliminary research, the following factor ranges have been established as optimal for investigation using CCD [1]:

Table 1: Experimental Factors and Ranges for Central Composite Design

Factor	Symbol	Low Level (-1)	High Level (+1)	Units
Urea:Formaldehyde Molar Ratio	$X_1$	1.2	1.5	Ratio
Reaction Temperature	$X_2$	30	50	°C
Reaction Time	$X_3$	1.0	2.0	hours

The selection of these factors is grounded in their established significance in determining the polymerization degree of UF fertilizers, which directly influences the proportions of cold-water-insoluble nitrogen (CWIN) and hot-water-insoluble nitrogen (HWIN) - key indicators of slow-release properties [1].

## Response Variables and Analytical Methods

The optimization of UF fertilizers focuses on two primary response variables that characterize nitrogen release properties:

- **Cold-Water-Insoluble Nitrogen (CWIN):** Represented as  $Y_1$ , this fraction indicates medium-term available nitrogen with slow-release characteristics [1].
- **Hot-Water-Insoluble Nitrogen (HWIN):** Represented as  $Y_2$ , this fraction represents long-term nitrogen availability with very slow release properties [1].

Analytical protocols for determining these response variables follow standard procedures in fertilizer science. The **insoluble nitrogen fractions** are typically quantified using extraction methods followed by Kjeldahl nitrogen determination or modern automated alternatives [1].

## Experimental Protocol for UF Fertilizer Synthesis

### Reagent Preparation and Synthesis Procedure

**Materials Required:**

- Laboratory-grade urea pellets ( $\geq 99\%$  purity)
- Formaldehyde solution (37-40% w/w, stabilized)
- pH adjustment solutions (NaOH and HCl, 1M each)
- Temperature-controlled reactor with stirring capability
- Analytical equipment for nitrogen determination

**Step-by-Step Synthesis Protocol:**

- **Solution Preparation:** Charge the reactor with formaldehyde solution and adjust pH to alkaline conditions ( $\text{pH} \approx 8.0$ ) using NaOH solution [3].
- **Methylation Reaction:** Gradually add urea to the formaldehyde solution while maintaining temperature at 30-35°C with continuous stirring. Maintain alkaline conditions throughout this addition step [3].
- **Acid Condensation:** Adjust pH to acidic conditions ( $\text{pH} \approx 4.5-5.0$ ) using HCl solution to initiate the condensation polymerization reaction [3].
- **Polymerization Control:** Maintain reaction temperature according to the experimental design (30-50°C) for the specified reaction time (1.0-2.0 hours) with continuous agitation [1].
- **Reaction Termination:** When the desired reaction time is complete, adjust pH to neutral ( $\text{pH} \approx 7.0$ ) to stop further polymerization [3].
- **Product Recovery:** Pour the reaction mixture into trays and allow to solidify. Crush and screen the solid product to obtain uniform particle size distribution [4].

## Central Composite Design Implementation

For three factors, CCD typically requires 20 experimental runs including 8 factorial points, 6 axial points, and 6 center point replications [1]. The experimental matrix with actual factor combinations and measured responses from reference studies is presented below:

*Table 2: Central Composite Design Matrix and Experimental Results*

Run	U:F Ratio (X <sub>1</sub> )	Temperature (°C, X <sub>2</sub> )	Time (h, X <sub>3</sub> )	CWIN (%)	HWIN (%)
1	1.2	30	1.0	15.32	12.45
2	1.5	30	1.0	28.45	8.67
3	1.2	50	1.0	18.76	10.89
4	1.5	50	1.0	26.89	7.92
5	1.2	30	2.0	17.45	11.23
6	1.5	30	2.0	29.12	7.45
7	1.2	50	2.0	20.34	9.87
8	1.5	50	2.0	27.67	6.98
9-14	Axial points	(Various combinations)		16.89-30.12	8.45-12.78
15-20	Center points	(Replicated at center)		22.14-23.45	9.23-10.12

Note: Data adapted from reference study on UF fertilizer optimization [1].

## Mathematical Modeling and Statistical Analysis

### Model Development and Validation

The experimental data from CCD were fitted to quadratic polynomial models to establish mathematical relationships between process factors and response variables. The general form of the model is:

$$Y = \beta_0 + \sum \beta_i X_i + \sum \beta_{ii} X_i^2 + \sum \beta_{ij} X_i X_j$$

Where Y is the predicted response,  $\beta_0$  is the constant coefficient,  $\beta_i$  are linear coefficients,  $\beta_{ii}$  are quadratic coefficients, and  $\beta_{ij}$  are interaction coefficients [1].

For CWIN ( $Y_1$ ), the specific model derived was [1]:  $Y_1 = 93.75437 - 44.04921X_1 - 1.64519X_2 + 13.91988X_3 + 0.94500X_1X_2 - 10.26667X_1X_3 + 0.10350X_2X_3 - 3.11181X_1^2 + 0.00278234X_2^2 - 1.39022X_3^2$

For HWIN ( $Y_2$ ), the specific model derived was [1]:  $Y_2 = 216.64307 - 235.59277X_1 - 1.67699X_2 + 15.31510X_3 + 0.40000X_1X_2 - 8.86667X_1X_3 - 0.10850X_2X_3 + 72.11578X_1^2 + 0.015590X_2^2 + 0.45880X_3^2$

## Model Validation and Diagnostic Statistics

The developed models demonstrated excellent predictive capability with determination coefficients ( $R^2$ ) of 97.89% for CWIN and 97.21% for HWIN, indicating strong correlation between experimental and predicted values [1]. Analysis of variance (ANOVA) confirmed model significance with F-values of 51.54 for CWIN and 38.71 for HWIN, both highly significant ( $p < 0.0001$ ) [1].

Lack-of-fit tests were statistically insignificant ( $p > 0.05$ ), confirming good model fit to the experimental data. Normal probability plots of residuals showed approximately linear patterns, validating the assumption of normally distributed errors [1].

## Process Optimization and Verification

### Optimization Criteria and Optimal Conditions

The optimization aimed to maximize CWIN while minimizing HWIN, creating a UF fertilizer with ideal slow-release properties. The optimal synthesis parameters identified through response surface analysis were [1]:

Table 3: Optimal Process Parameters for UF Fertilizer Synthesis

Parameter	Optimal Value	Influence on Responses
Urea:Formaldehyde Molar Ratio	1.33	Most significant factor affecting both CWIN and HWIN

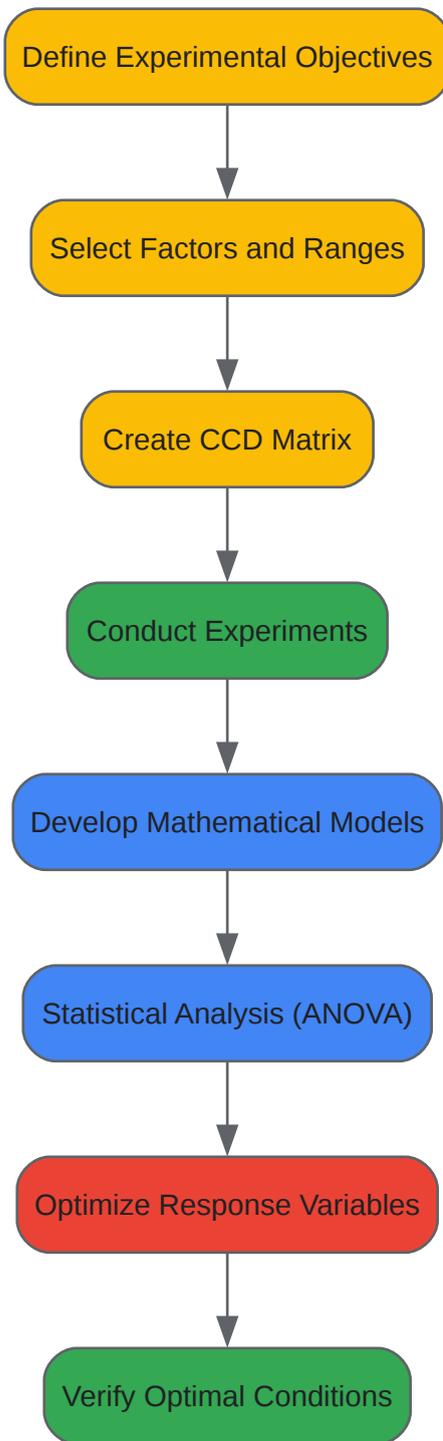
Parameter	Optimal Value	Influence on Responses
Reaction Temperature	43.5°C	Moderate effect on polymerization rate
Reaction Time	1.64 hours	Significant effect on polymerization degree

At these optimal conditions, the predicted responses were 22.14% CWIN and 9.87% HWIN [1]. Verification experiments confirmed these predictions with less than 3% deviation, validating the robustness of the optimization approach [1].

## Factor Significance and Interaction Effects

Statistical analysis revealed that **urea:formaldehyde molar ratio** was the most significant factor affecting both response variables, with higher ratios generally increasing CWIN while decreasing HWIN [1]. Significant interaction effects were observed between molar ratio and reaction time ( $X_1X_3$ ), indicating that the effect of molar ratio depends on reaction duration and vice versa [1].

The experimental workflow and optimization procedure are visualized in the following diagram:



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*Diagram 1: CCD Optimization Workflow (82 characters)*

## Applications and Implementation Guidelines

## Agricultural Implementation Considerations

Urea-formaldehyde fertilizers synthesized using the optimized parameters are particularly suitable for **crops with long growing seasons** and in **environments with high leaching potential** [1] [5]. The slow-release properties ensure consistent nitrogen availability while minimizing environmental losses through volatilization and leaching [5].

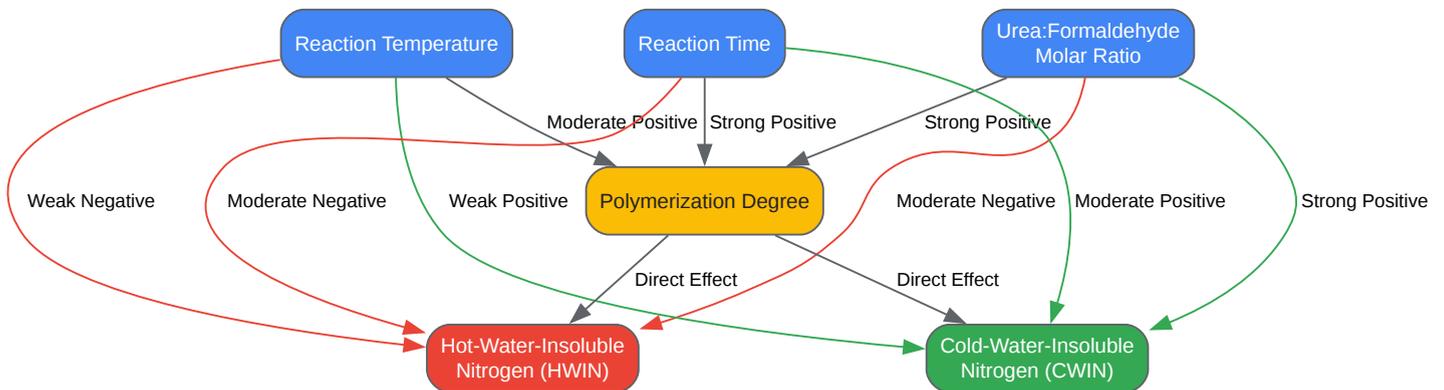
For field application, UF fertilizers can be incorporated into soil before planting or as side-dressing during early growth stages. The recommended application rates should be adjusted based on **crop nitrogen requirements** and **soil microbial activity**, as temperature-dependent microbial hydrolysis is the primary release mechanism [2].

## Scale-Up Considerations and Industrial Adaptation

When scaling up the optimized synthesis from laboratory to industrial production, several factors require attention:

- **Reactor Design:** Industrial reactors should provide efficient heat transfer and mixing to maintain uniform temperature and prevent localized over-concentration of reagents [4].
- **Process Control:** Tight control of pH during both methylation and condensation stages is critical for reproducible product quality [3].
- **Product Formulation:** The solidified UF polymer may require additional processing including grinding, screening, and blending with other nutrients to create compound fertilizers [4] [6].

The relationships between process factors and their effects on final product properties are summarized below:



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Diagram 2: Factor-Response Relationships (73 characters)

## References

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**Address:** Ontario, CA 91761, United States

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**Web:** [www.smolecule.com](http://www.smolecule.com)